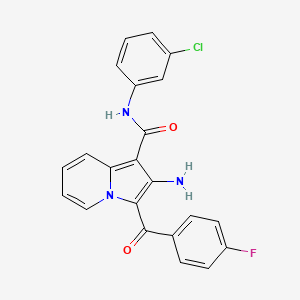![molecular formula C9H9BrN2O2S2 B2720804 (2E)-2-[(5-bromo-2-thienyl)sulfonyl]-3-(dimethylamino)acrylonitrile CAS No. 1786069-18-8](/img/structure/B2720804.png)
(2E)-2-[(5-bromo-2-thienyl)sulfonyl]-3-(dimethylamino)acrylonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2E)-2-[(5-bromo-2-thienyl)sulfonyl]-3-(dimethylamino)acrylonitrile, or 2E-2-BTSDMA for short, is a small molecule that has been widely studied in recent years due to its potential applications in a variety of scientific and medical research fields. This molecule has been found to have a wide range of biochemical and physiological effects, and has been used in a variety of laboratory experiments.
Aplicaciones Científicas De Investigación
Cancer Metastasis Inhibition
A study demonstrated the synthesis of sulfonyl acrylonitriles, including analogs similar to “(2E)-2-[(5-bromo-2-thienyl)sulfonyl]-3-(dimethylamino)acrylonitrile,” showing significant potential as novel inhibitors of cancer metastasis. These compounds exhibited the ability to induce cancer cell apoptosis, particularly in intra-abdominal cancers, highlighting their potential as clinical adjuncts to surgical resection of cancers (Shen et al., 2015).
Polymerization Behavior
Research into the solution polymerization of acrylonitrile (AN) has contributed to understanding the synthesis of polyacrylonitrile (PAN) under various conditions. For instance, the polymerization of AN using different initiators and solvents like dimethyl sulfoxide (DMSO) and tertiary butyl alcohol (TBA) at moderate temperatures has been investigated to achieve PAN with high molecular weight and conversion rates, which is crucial for its application in the synthesis of carbon fibers and other polymer-based materials (Lyoo et al., 1999).
Antifouling and Biocompatibility Enhancements
Studies have also explored modifications of acrylonitrile and its copolymers to improve antifouling properties and biocompatibility, particularly for medical and filtration applications. For example, the incorporation of zwitterionic groups into polyacrylonitrile-based ultrafiltration membranes has been shown to significantly reduce membrane fouling, which is a critical aspect in water treatment and purification technologies (Sun et al., 2006).
Advanced Material Synthesis
Furthermore, the compound's utility extends to the synthesis of advanced materials, such as the creation of 1,2,5-thiadiazoles, 1,2,3-oxathiazoles, and acrylamidines through novel reactions with N-sulfonylamines and 3-dimethylamino-2H-azirines. These reactions demonstrate the versatility of sulfonyl acrylonitriles in synthesizing a wide range of chemical structures with potential applications in materials science and organic synthesis (Tornus et al., 1996).
Propiedades
IUPAC Name |
(E)-2-(5-bromothiophen-2-yl)sulfonyl-3-(dimethylamino)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrN2O2S2/c1-12(2)6-7(5-11)16(13,14)9-4-3-8(10)15-9/h3-4,6H,1-2H3/b7-6+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVESGTNGPKQOBZ-VOTSOKGWSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=C(C#N)S(=O)(=O)C1=CC=C(S1)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=C(\C#N)/S(=O)(=O)C1=CC=C(S1)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrN2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

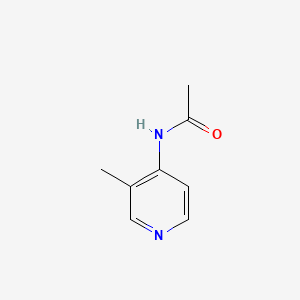
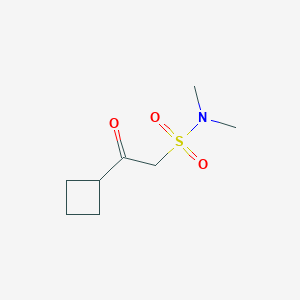
![N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)-1H-imidazole-5-carboxamide](/img/structure/B2720725.png)
![N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2720726.png)
![3-ethyl-2-mercaptothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2720728.png)
![6-(3-Chloro-4-methoxyphenyl)-4,7,8-trimethyl-2-prop-2-enylpurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)
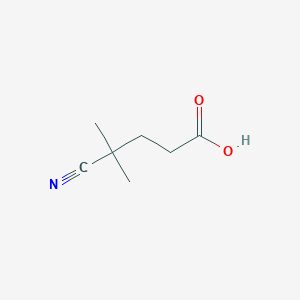
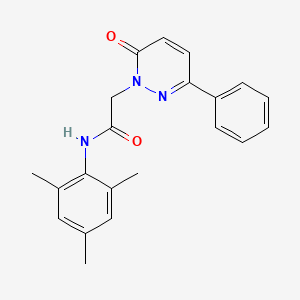
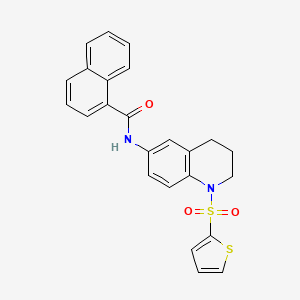
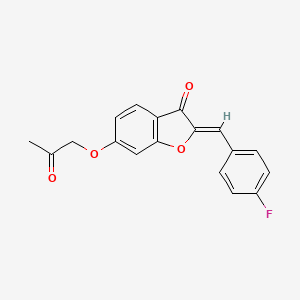
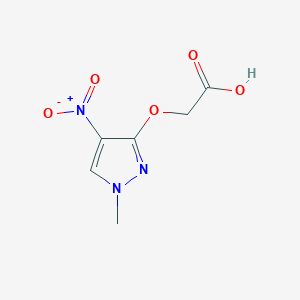

![N-(7-methylbenzo[1,2-d:3,4-d']bis(thiazole)-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide](/img/structure/B2720741.png)
